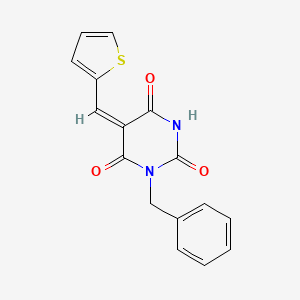![molecular formula C18H21NO3S B5090238 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine, also known as Mephenoxalone, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the pyrrolidine class of drugs and has been shown to possess a range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine is not fully understood. However, it is believed to exert its effects by inhibiting the production of prostaglandins, which are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess analgesic and antipyretic properties by reducing pain and fever, respectively.
実験室実験の利点と制限
One advantage of using 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine in lab experiments is its ability to selectively inhibit the production of prostaglandins without affecting other signaling pathways. However, a limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine. One area of interest is its potential use in the treatment of cancer. Studies have shown that this compound possesses anti-cancer properties and may be effective in inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its ability to selectively inhibit the production of prostaglandins makes it a promising candidate for the treatment of a range of diseases. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
合成法
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine is a multistep process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylmagnesium bromide, followed by the addition of pyrrolidine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been investigated for its potential use in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-(4-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-5-7-15(8-6-14)18-4-3-13-19(18)23(20,21)17-11-9-16(22-2)10-12-17/h5-12,18H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGBJZNMZAVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5090159.png)
![5-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B5090165.png)
![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5090169.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5090179.png)
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5090184.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)
![9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5090205.png)

![3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
![1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5090228.png)
![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
